molecular formula C19H12O7 B1245122 1,3,8,10,11-Pentahydroxy-6-methyltetracene-5,12-dione

1,3,8,10,11-Pentahydroxy-6-methyltetracene-5,12-dione

Cat. No. B1245122
M. Wt: 352.3 g/mol
InChI Key: QPTIGEXZMBTRSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,8,10,11-Pentahydroxy-6-methyltetracene-5,12-dione is a natural product found in Paecilomyces with data available.

Scientific Research Applications

Anticancer Properties

1,3,8,10,11-Pentahydroxy-6-methyltetracene-5,12-dione and related compounds have been investigated for their potential anticancer properties. Studies have isolated similar compounds from various sources, such as Micromonospora sp. associated with the tunicate Eudistoma vannamei, which showed cytotoxicity against human colon adenocarcinoma cell lines (Sousa et al., 2012). Additionally, pyrano[2,3-f]chromene-4,8-dione derivatives, structurally similar to 1,3,8,10,11-Pentahydroxy-6-methyltetracene-5,12-dione, were synthesized and showed significant anticancer activities against various human cancer cell lines, highlighting their potential as anticancer agents (Li et al., 2017).

Photoprotective Properties

Compounds structurally related to 1,3,8,10,11-Pentahydroxy-6-methyltetracene-5,12-dione, such as tetracenedione derivatives isolated from marine actinomycete, have demonstrated photoprotective properties. For example, nocatriones, tetracenediones containing α-pyrone substituents, were shown to decrease the level of MMP-1, a protein that degrades collagen, in UVB-irradiated cells, suggesting potential antiphotoaging activity (Kim et al., 2014).

Synthetic Applications

The synthesis and characterization of compounds similar to 1,3,8,10,11-Pentahydroxy-6-methyltetracene-5,12-dione are of significant interest in the field of organic chemistry. Studies have focused on developing synthetic routes and characterizing the physical properties of related compounds, which can be essential for understanding their potential applications in various fields, including medicinal chemistry (Nishida et al., 2009).

properties

Product Name

1,3,8,10,11-Pentahydroxy-6-methyltetracene-5,12-dione

Molecular Formula

C19H12O7

Molecular Weight

352.3 g/mol

IUPAC Name

1,3,8,10,11-pentahydroxy-6-methyltetracene-5,12-dione

InChI

InChI=1S/C19H12O7/c1-6-9-2-7(20)4-11(22)14(9)18(25)16-13(6)17(24)10-3-8(21)5-12(23)15(10)19(16)26/h2-5,20-23,25H,1H3

InChI Key

QPTIGEXZMBTRSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=C(C2=C(C3=C1C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)O)O

synonyms

BM 2419-2
BM-2419-2
BM2419-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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